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Compound of Interest

Compound Name: Lanthanum(lll)iodide

Cat. No.: B8795739

Lanthanum(lll) iodide (Lal3) is an inorganic compound that has garnered interest for its
potential applications, including in scintillators for gamma-ray detection. A thorough
understanding of its electronic structure is paramount for optimizing its performance in these
and other advanced materials applications. This guide provides a detailed overview of the core
electronic and structural properties of Lal3, tailored for researchers, scientists, and
professionals in drug development.

Crystal Structure

The electronic properties of a solid are intrinsically linked to its crystal structure. Lanthanum(lll)
iodide adopts an orthorhombic crystal structure, which is characteristic of triiodides of the
lighter lanthanides.[1] This structure is of the Plutonium(lll) bromide (PuBr3) type, featuring 8-
coordinate lanthanum centers arranged in layers.[1][2] In contrast, heavier lanthanides tend to
form a hexagonal Bil3-type structure.[1]

Property Value
Crystal System Orthorhombic
Structure Type PuBr3
Coordination Number (La) 8

Note: Specific lattice parameters for Lal3 were not explicitly found in the provided search
results, but the crystal system and structure type are well-established.
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Electronic Structure

The electronic structure of Lanthanum(lll) iodide is primarily determined by the valence
electrons of its constituent elements, Lanthanum (La) and lodine (1). In its +3 oxidation state,
the electron configuration of Lanthanum is [Xe], having lost its 5d* and 6s? valence electrons.
The iodide ion (I7) has a filled outer shell, with an electron configuration of [Kr] 4d°® 5s2 5p®.

The valence band of Lal3 is predominantly formed from the filled 5p orbitals of the iodide ions.
The conduction band is mainly composed of the empty 5d and 6s orbitals of the Lanthanum(lll)
ions. The energy difference between the top of the valence band and the bottom of the
conduction band defines the band gap, which is a critical parameter for its optical and
electronic properties. While a specific experimental or calculated band gap for Lal3 was not
found in the search results, related lanthanide compounds are known to be wide-band-gap
insulators. For instance, computational studies on LaF3 have calculated a band gap of around
6.2 eV. It is expected that Lal3 would also be a wide-band-gap material.

Property Description

Valence Band Primarily composed of lodine 5p orbitals.

) Primarily composed of Lanthanum 5d and 6s
Conduction Band _
orbitals.

Band Gap Expected to be a wide-band-gap material.

Experimental Protocols
Synthesis of Lanthanum(lll) lodide

Several methods are available for the synthesis of anhydrous lanthanide halides. Common
approaches for Lal3 include:

» Reaction with Mercury(ll) lodide: Lanthanum metal can be reacted with mercury(ll) iodide.[1]
The reaction is as follows: 2 La + 3 Hglz —» 2 Lals + 3 Hg

o Direct Reaction of Elements: Anhydrous Lal3 can also be prepared by the direct reaction of
lanthanum metal with iodine.[1] 2 La+ 3|2 —» 2 Lals
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e From Lanthanum Oxide: While solutions can be generated by dissolving lanthanum oxide in
hydroiodic acid, this method is not ideal for obtaining the anhydrous product as it can lead to
the formation of polymeric hydroxy species upon hydrolysis.[1]

Characterization of Electronic Structure

X-ray Photoelectron Spectroscopy (XPS)

XPS is a powerful surface-sensitive quantitative spectroscopic technique that measures the
elemental composition, empirical formula, chemical state, and electronic state of the elements

within a material.

e Principle: The sample is irradiated with a beam of X-rays while simultaneously measuring the
kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material
being analyzed.

e Application to Lal3:

o Core-Level Spectra: The binding energies of the La 3d, 4d, and | 3d, 4d core levels can be
measured. These binding energies are sensitive to the chemical environment and
oxidation state of the atoms. For La3* in oxides, the La 3ds/2> peak is observed around
834.9 eV.[3][4] Shifts in these peaks can provide information about the bonding in Lal3.

o Valence Band Spectra: The XPS spectrum in the low binding energy range (0-15 eV)
corresponds to the valence band.[3] This allows for the direct probing of the density of

states of the | 5p-derived valence band.
Computational Methods: Density Functional Theory (DFT)

DFT is a computational quantum mechanical modeling method used to investigate the
electronic structure of many-body systems.

o Methodology: DFT calculations are used to solve the many-electron Schrédinger equation,
allowing for the prediction of the electronic band structure, density of states (DOS), and other
electronic properties. Hybrid functionals, such as HSEO06, are often employed to obtain more

accurate band gap values.[5][6]
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e Application to Lal3:

o Band Structure Calculation: The energy of the electronic states as a function of their
momentum in the Brillouin zone is calculated, revealing the nature and magnitude of the
band gap (direct or indirect).

o Density of States (DOS): The DOS provides information about the number of available
electronic states at each energy level. For Lal3, the DOS would show the contributions of |
5p orbitals to the valence band and La 5d/6s orbitals to the conduction band.
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Caption: Experimental and computational workflow for Lal3.
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Simplified Band Structure of Lal3
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Caption: Conceptual electronic band structure of Lal3.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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